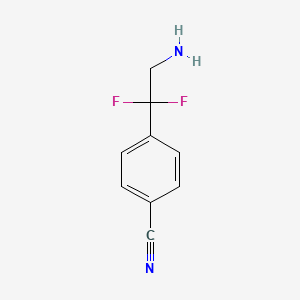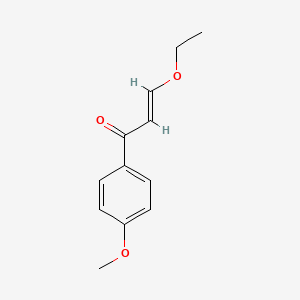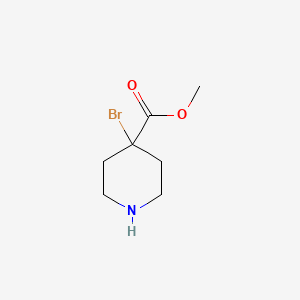
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine is an organic compound that belongs to the class of amines. This compound features an indane core structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The presence of the amine group and the 3-methylbutan-2-yl substituent makes this compound interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydro-1H-indene with 3-methylbutan-2-ylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indene, followed by the addition of the amine to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of intermediates, and advanced purification techniques like distillation and crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any double bonds or functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted amines, amides
Aplicaciones Científicas De Investigación
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-methoxy-3-methylbutan-2-yl)benzamide
- N-(3-methylbutan-2-yl)pyridine
- N-(3-methylbutan-2-yl)quinoline
Uniqueness
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine is unique due to its indane core structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C14H21N/c1-10(2)11(3)15-14-8-12-6-4-5-7-13(12)9-14/h4-7,10-11,14-15H,8-9H2,1-3H3 |
Clave InChI |
UZKPHHXSKUBFMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NC1CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)




![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)


